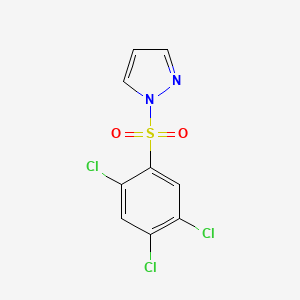

1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,5-trichlorophenyl)sulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2O2S/c10-6-4-8(12)9(5-7(6)11)17(15,16)14-3-1-2-13-14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQRNQLOCHQBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,4,5 Trichlorobenzenesulfonyl 1h Pyrazole and Analogues

Classical and Modern Approaches to N-Sulfonylation of Pyrazoles

The N-sulfonylation of pyrazoles is a fundamental transformation in organic synthesis, leading to the formation of a diverse array of compounds with significant biological and chemical properties. nih.gov

Classical Approaches:

Traditionally, the synthesis of N-sulfonylated pyrazoles involves the reaction of a pyrazole (B372694) with a sulfonyl chloride in the presence of a base. This method, while widely used, often requires harsh reaction conditions, stoichiometric amounts of base, and organic solvents, which can lead to environmental concerns and difficulties in product purification. Common bases employed include pyridine, triethylamine (B128534), and sodium hydride. The reaction mechanism typically involves the deprotonation of the pyrazole nitrogen by the base, followed by nucleophilic attack on the sulfur atom of the sulfonyl chloride.

A representative classical synthesis is the reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid, followed by treatment with thionyl chloride to yield the corresponding sulfonyl chloride intermediate. nih.gov This intermediate can then be reacted with various amines to produce a range of sulfonamide derivatives. nih.gov

Modern Approaches:

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for N-sulfonylation. These modern approaches often utilize novel catalysts, alternative reaction media, and energy sources to overcome the limitations of classical methods.

Furthermore, the development of methods that avoid the use of sulfonyl chlorides altogether, by directly coupling sulfonic acids with pyrazoles, represents a significant advancement in the field. organic-chemistry.orgacs.orgscribd.com These methods often employ activating agents to convert the sulfonic acid into a more reactive intermediate in situ.

Development of Green Chemistry Principles in the Synthesis of 1-(2,4,5-Trichlorobenzenesulfonyl)-1H-Pyrazole

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides to minimize environmental impact and enhance sustainability. tandfonline.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free or "neat" reaction conditions, often facilitated by grinding or ball-milling, have emerged as a powerful tool in sulfonamide synthesis. rsc.orgresearchgate.netewha.ac.kr These mechanochemical methods can lead to higher yields, shorter reaction times, and simplified purification procedures. rsc.org For instance, a solvent-free mechanochemical approach has been demonstrated for the synthesis of sulfonamides in a one-pot, two-step procedure using solid sodium hypochlorite. rsc.org

The use of water as a green solvent has also been explored for the synthesis of sulfonamides. mdpi.comrsc.org Reactions conducted in aqueous media can offer advantages in terms of safety, cost, and environmental impact. An environmentally benign synthesis of sulfonamides has been reported in water under dynamic pH control, which avoids the use of organic bases and simplifies product isolation. rsc.org

The development of catalyst-free and organocatalytic methods for sulfonamide synthesis is another important area of green chemistry research. These approaches avoid the use of potentially toxic and expensive metal catalysts. While catalyst-free methods are still emerging for the direct synthesis of this compound, the broader field of sulfonamide synthesis has seen progress in this area.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a promising alternative to metal-based catalysis. For example, thioureas have been employed as organophotocatalysts for the reductive photocleavage of sulfonamides. researchgate.net While not a direct synthetic method, this demonstrates the potential of organocatalysis in transformations involving sulfonamides. Research into organocatalytic methods for the direct N-sulfonylation of pyrazoles is an active area of investigation. A recent study demonstrated the use of a synergistic combination of organocatalysis and the incorporation of a cyano group into the sulfone to generate a chiral sulfinic species as an active intermediate for the synthesis of chiral sulfinyl compounds. nih.gov

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase yields, and improve product purity. organic-chemistry.orgacs.orgscribd.comscirp.orgnih.gov In the context of sulfonamide synthesis, microwave irradiation can efficiently promote the reaction between pyrazoles and sulfonyl chlorides or sulfonic acids. organic-chemistry.orgacs.orgscribd.com A microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids using 2,4,6-trichloro- organic-chemistry.orgscirp.orgrsc.org-triazine (TCT) as an activating agent has been reported to be highly efficient. organic-chemistry.orgscribd.com

Photochemical methods, which utilize light to initiate chemical reactions, represent another green approach to sulfonamide synthesis. researchgate.netdomainex.co.uknih.govchemistryviews.org These reactions can often be carried out at ambient temperature, reducing energy consumption. Photoredox catalysis has been successfully employed for the synthesis of sulfonamides and their derivatives. domainex.co.uk For instance, the synthesis of sulfonamides from aryl and alkyl carboxylic acids via photolytic decarboxylation has been demonstrated. domainex.co.uk

Interactive Table: Comparison of Synthetic Methods

| Method | Energy Source | Solvent | Catalyst | Key Advantages |

| Classical | Thermal | Organic | Base (stoichiometric) | Well-established |

| Microwave-Assisted | Microwave | Organic or Solvent-free | Often catalyst-free | Rapid, high yields |

| Photochemical | Light | Organic | Photocatalyst | Mild conditions |

| Mechanochemical | Mechanical | Solvent-free | Often catalyst-free | Environmentally friendly |

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgresearchgate.netresearchgate.netgoogle.comacs.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

The synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides has been successfully adapted to continuous flow processes. rsc.orgresearchgate.net This approach is particularly beneficial for handling hazardous reagents and managing exothermic reactions. A continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been developed, demonstrating improved safety and efficiency. rsc.org The application of flow chemistry to the synthesis of this compound could offer significant advantages in terms of process control and scalability.

Optimization of Reaction Parameters for Yield, Selectivity, and Purity

Optimizing reaction parameters is crucial for maximizing the yield, selectivity, and purity of this compound. Key parameters that are typically investigated include the choice of solvent, base, catalyst, reaction temperature, and reaction time.

Solvent: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity. For classical sulfonylation reactions, aprotic solvents such as dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used. nih.gov In green chemistry approaches, the use of water or solvent-free conditions is preferred. mdpi.comrsc.org

Base: The choice and stoichiometry of the base are critical for achieving high yields. Stronger bases can lead to faster reactions but may also promote side reactions. Optimization studies for the sulfonylation of pyrazoles have compared various bases, including triethylamine (TEA) and diisopropylethylamine (DIPEA), with DIPEA in DCM often providing good yields. nih.gov

Catalyst: In catalytic reactions, the nature and loading of the catalyst play a pivotal role. For instance, in palladium-catalyzed reactions, the choice of ligand can influence the regioselectivity of the sulfonylation.

Temperature and Time: The reaction temperature and duration are often interdependent. Higher temperatures can accelerate the reaction but may also lead to decomposition of the product. Optimization studies typically involve screening a range of temperatures and monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal conditions. nih.govbeilstein-journals.org

Interactive Table: Optimization Parameters for Pyrazole Sulfonylation

| Parameter | Variable | Effect on Reaction |

| Solvent | Polarity, Aprotic/Protic | Affects solubility, reaction rate, and side reactions. |

| Base | Strength, Steric Hindrance | Influences deprotonation efficiency and nucleophilicity. |

| Temperature | Reaction Temperature (°C) | Impacts reaction rate and product stability. |

| Time | Reaction Duration (h) | Determines reaction completion and potential for degradation. |

Temperature, Pressure, and Concentration Effects

The synthesis of N-sulfonylated pyrazoles is significantly influenced by reaction temperature, which can dictate reaction rate, yield, and even the type of product formed. In some cases, temperature acts as a pivotal trigger for electrophilic cyclization reactions. mdpi.com For instance, studies on related pyrazole syntheses have shown that increasing the reaction temperature to an optimal point, such as 60 °C, can improve product yield; however, exceeding this temperature may lead to a decrease in yield. mdpi.com The sulfonylation of pyrazole rings, a key step in forming the target compound, often requires heating to ensure the reaction proceeds to completion. For example, the sulfonylation of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid is conducted at 60 °C for 10 hours. nih.gov

Typically, the synthesis of this compound and its analogues is conducted at atmospheric pressure. Specialized pressure equipment is generally not required, which simplifies the experimental setup. researchgate.net

The concentration of reactants can also play a crucial role. While specific data on this compound is limited, general principles of chemical kinetics suggest that higher concentrations may lead to faster reaction rates. However, this must be balanced against potential issues with solubility, viscosity, and the management of exothermic reactions, particularly during scale-up. The choice of solvent is also critical, with studies showing that yields can vary significantly between different solvents like ethanol, acetonitrile, THF, or DMSO. mdpi.commdpi.com In some modern synthetic approaches, ionic liquids have been used as solvents, demonstrating significantly higher yields compared to conventional organic solvents. mdpi.com

Stoichiometric Ratio and Catalyst Loading Optimization

The precise ratio of reactants and the amount of catalyst used are fundamental parameters that require careful optimization to maximize yield and purity. The synthesis of N-sulfonyl pyrazoles typically involves the reaction of a pyrazole with a sulfonyl chloride in the presence of a base. The stoichiometry of the base is critical; for instance, in the preparation of pyrazole-4-sulfonamides, 1.5 equivalents of a base like diisopropylethylamine (DIPEA) are used relative to the sulfonyl chloride. nih.gov Similarly, in reactions forming alkyl aryl sulfones, a 1:2 molar ratio of the N-arylsulfonyl hydroxylamine (B1172632) to the alkene, with 1.0 equivalent of a base like sodium acetate (B1210297), was found to be optimal. mdpi.com

Catalyst loading is another key variable, particularly in catalyzed reactions for pyrazole synthesis. Optimization studies for related heterocyclic syntheses show a direct correlation between catalyst concentration, reaction time, and product yield. For example, in one model reaction, increasing the catalyst loading from 0.5 mol% to 2.5 mol% resulted in a significant increase in yield from 64% to 95% and a dramatic reduction in reaction time from 8 hours to just 30 minutes. researchgate.net Further increasing the catalyst to 3.0 mol% did not lead to any additional improvement, indicating that 2.5 mol% was the optimal loading. researchgate.net This highlights the importance of identifying the most efficient catalyst concentration to ensure the reaction is both rapid and high-yielding without unnecessary catalyst waste. researchgate.netfrontiersin.orgresearchgate.net

Table 1: Effect of Catalyst Loading on Reaction Yield and Time (Model Reaction)

| Entry | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |

| 1 | 0.5 | 8.0 | 64 |

| 2 | 1.0 | 5.0 | 72 |

| 3 | 1.5 | 3.0 | 83 |

| 4 | 2.0 | 1.5 | 91 |

| 5 | 2.5 | 0.5 | 95 |

| 6 | 3.0 | 0.5 | 95 |

| Data adapted from a representative model reaction for N-heterocycle synthesis. researchgate.net |

Reaction Time and Isolation Procedures

Reaction times for the synthesis of N-sulfonylated pyrazoles can vary widely, from a few hours to overnight, depending on the specific substrates and conditions employed. researchgate.net For example, sulfonamide coupling reactions may be stirred for 16 hours at room temperature to ensure completion. nih.gov Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is crucial to determine the optimal time for quenching the reaction and beginning the isolation process. nih.gov

Once the reaction is complete, a series of work-up and purification steps are necessary to isolate the final product. A typical isolation procedure begins with quenching the reaction, often by adding cold water. nih.gov The product is then extracted from the aqueous phase into an organic solvent such as ethyl acetate or dichloromethane. nih.govacs.org The combined organic layers are subsequently washed, commonly with water and brine, to remove any remaining inorganic impurities or water-soluble starting materials. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product. nih.gov

Final purification is most often achieved through column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system. nih.govmdpi.com These techniques are essential for removing unreacted starting materials and any side products, ensuring the high purity of the final this compound.

Synthesis of Deuterated and Isotopically Labeled this compound Derivatives for Mechanistic Studies

To synthesize a labeled derivative, one would start with an isotopically labeled precursor. For example, to introduce a deuterium (B1214612) label onto the pyrazole ring, a deuterated pyrazole could be used as the starting material. Alternatively, if the mechanism of the sulfonylation step is of interest, a labeled 2,4,5-trichlorobenzenesulfonyl chloride could be employed. These labeled starting materials can often be prepared through established synthetic routes or purchased from specialized suppliers.

Once synthesized, these labeled compounds are used in mechanistic studies, often in conjunction with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For instance, a ¹⁵N-labeled pyrazole could be used to definitively track the nitrogen atoms during the reaction, confirming the connectivity in the final product and ruling out alternative reaction pathways. acs.org Similarly, deuterium labeling at specific positions can help determine whether a particular C-H bond is broken during a rate-determining step, a phenomenon known as the kinetic isotope effect. Such studies provide invaluable, detailed insights into the transition states and intermediates of the synthetic reaction. nih.govnih.gov

Scalability Considerations for Preparative and Industrial Synthesis

Transitioning a synthetic route from a laboratory benchtop to a preparative or industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. For N-sulfonyl pyrazoles, several synthetic methods have demonstrated successful gram-scale synthesis, suggesting good potential for scalability. researchgate.netacs.org

Key considerations for scaling up the synthesis of this compound include:

Reagent Cost and Availability: The starting materials, pyrazole and 2,4,5-trichlorobenzenesulfonyl chloride, must be available in large quantities at a reasonable cost.

Reaction Conditions: Exothermic reactions that are easily managed in small flasks can pose significant safety risks on a large scale. Careful control of reagent addition rates and efficient heat dissipation through reactor design are critical. The use of milder reaction conditions and less hazardous solvents is also preferred.

Work-up and Purification: Procedures that are straightforward in the lab, such as multi-step extractions and column chromatography, can be cumbersome and expensive at an industrial scale. The ideal process would favor direct crystallization of the product from the reaction mixture, minimizing solvent use and complex purification steps.

Process Safety: A thorough hazard evaluation of all chemicals and reaction steps is necessary to identify potential risks, such as thermal runaway or the release of toxic gases.

Waste Management: Industrial syntheses generate significant amounts of waste. Developing a process that minimizes byproducts and allows for solvent recycling is crucial for environmental and economic reasons. Methods that are "atom economical" and utilize catalytic rather than stoichiometric reagents are highly desirable. beilstein-journals.org

Successful scaling requires re-optimization of the reaction conditions to address these factors, ensuring a robust and reproducible manufacturing process.

Advanced Spectroscopic and Structural Characterization of 1 2,4,5 Trichlorobenzenesulfonyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for elucidating the molecular structure of chemical compounds in solution. For 1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole, a complete NMR analysis would provide detailed information about its atomic connectivity and spatial arrangement.

¹H, ¹³C, and Multi-Nuclear NMR Chemical Shift Assignments and Coupling Constant Analysis

A detailed analysis of the ¹H and ¹³C NMR spectra would be the first step in the structural elucidation of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrazole (B372694) ring and the trichlorobenzenesulfonyl group. The chemical shifts (δ) of these protons would be influenced by their local electronic environments. The integration of the signals would confirm the number of protons in each environment. Furthermore, the coupling constants (J) between adjacent protons would provide valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule. This would help to confirm the carbon skeleton of both the pyrazole and the trichlorobenzenesulfonyl moieties.

No specific ¹H or ¹³C NMR chemical shifts or coupling constants for this compound have been reported in the reviewed literature.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyrazole-H3 | Data not available | Data not available |

| Pyrazole-H4 | Data not available | Data not available |

| Pyrazole-H5 | Data not available | Data not available |

| Pyrazole-C3 | Data not available | |

| Pyrazole-C4 | Data not available | |

| Pyrazole-C5 | Data not available | |

| Trichlorophenyl-H3' | Data not available | Data not available |

| Trichlorophenyl-H6' | Data not available | Data not available |

| Trichlorophenyl-C1' | Data not available | |

| Trichlorophenyl-C2' | Data not available | |

| Trichlorophenyl-C3' | Data not available | |

| Trichlorophenyl-C4' | Data not available | |

| Trichlorophenyl-C5' | Data not available | |

| Trichlorophenyl-C6' | Data not available |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation

To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure in solution, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) : This experiment would establish the connectivity between protons that are coupled to each other, helping to trace out the spin systems within the pyrazole and trichlorobenzenesulfonyl rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the pyrazole ring to the sulfonyl group and the sulfonyl group to the trichlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the relative orientation of the pyrazole and trichlorobenzenesulfonyl rings.

Specific 2D NMR data for this compound are not available in the current scientific literature.

Solid-State NMR Spectroscopy for Polymorph Identification and Crystalline Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in the solid state. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties. An ssNMR study of this compound would provide insights into its crystalline packing and could distinguish between different polymorphs if they exist. However, no solid-state NMR studies for this specific compound have been reported.

Single-Crystal X-ray Diffraction Analysis

Determination of Crystal System, Space Group, and Unit Cell Parameters

A successful single-crystal X-ray diffraction experiment would yield the fundamental crystallographic parameters of the compound. These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice, and the symmetry of the crystal.

No published data on the crystal system, space group, or unit cell parameters for this compound could be found.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Molecular Conformation, Torsion Angle Analysis, and Bond Metrology

The primary output of a single-crystal X-ray structure determination is the precise location of each atom in the molecule. From this, a detailed analysis of the molecular geometry can be performed.

Torsion Angle Analysis : The torsion angles, particularly around the S-N bond and the S-C bond, would quantitatively define the conformation of the molecule.

Bond Metrology : This includes the precise measurement of all bond lengths and bond angles within the molecule, which can provide insight into the electronic structure and bonding.

Detailed information on the molecular conformation, torsion angles, and bond metrology of this compound from X-ray diffraction is not available in the scientific literature.

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, π-π Stacking, and Van der Waals Forces

The solid-state architecture of this compound is governed by a combination of weak, non-covalent forces. While the molecule lacks strong hydrogen bond donors like N-H or O-H groups, its structure is amenable to several other key interactions that dictate its crystal packing.

Hydrogen Bonding : The oxygen atoms of the sulfonyl group and the pyridine-like nitrogen atom of the pyrazole ring are potent hydrogen bond acceptors. This allows for the formation of weak C-H···O and C-H···N hydrogen bonds with the aromatic C-H groups of neighboring molecules. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice.

Halogen Bonding : The trichlorinated benzene (B151609) ring provides three chlorine atoms that can act as halogen bond donors. nih.govnih.gov A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov In the crystal structure of this compound, it is plausible that the chlorine atoms form Cl···O interactions with the sulfonyl oxygen atoms or Cl···N interactions with the pyrazole nitrogen of adjacent molecules, further stabilizing the supramolecular assembly. rsc.org The strength of these bonds generally increases with the polarizability of the halogen, making chlorine a moderately effective halogen bond donor. nih.gov

π-π Stacking : The presence of two aromatic systems, the 2,4,5-trichlorophenyl ring and the pyrazole ring, facilitates π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent rings and are crucial in the packing of many aromatic compounds. The stacking can occur in either a face-to-face or an offset configuration.

The interplay of these forces—weak hydrogen bonds, directional halogen bonds, and π-π stacking—results in a highly organized and stable three-dimensional crystal lattice.

Polymorphism and Co-crystallization Studies of this compound

While no specific polymorphism or co-crystallization studies for this compound have been documented in the reviewed literature, the molecular features strongly suggest a high potential for such phenomena.

Polymorphism : Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Aromatic sulfonamides are a class of compounds well-known for exhibiting polymorphism. acs.orgacs.orgnih.govresearchgate.net The presence of halogen atoms, such as chlorine, has been observed to further induce polymorphism in these systems. acs.orgresearchgate.net The conformational flexibility around the S-N and C-S bonds, combined with the variety of possible intermolecular interactions (as discussed in 3.2.3), creates the possibility for different molecular packing arrangements, each corresponding to a distinct polymorphic form with unique physical properties.

Co-crystallization : Co-crystals are multi-component crystals where the constituents are held together by non-covalent interactions. Sulfonamides are recognized as excellent "co-crystal formers" due to the presence of reliable hydrogen bond acceptor sites (the sulfonyl oxygens). nih.govacs.org They have been successfully co-crystallized with a variety of molecules, including carboxylic acids and pyridine-N-oxides. rsc.orgacs.org Given these precedents, this compound is a prime candidate for forming co-crystals with suitable partner molecules (co-formers) that possess strong hydrogen bond donor groups. Such co-crystallization would be a valuable strategy for tuning the physicochemical properties of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a fingerprint of a molecule by probing its characteristic bond vibrations. Both Infrared (IR) and Raman spectroscopy offer complementary information for the structural elucidation of this compound.

Characteristic Vibrational Modes and Functional Group Analysis

The vibrational spectrum of this molecule is a composite of the modes from its three main components: the trichlorobenzene ring, the sulfonyl group, and the pyrazole ring. The expected characteristic vibrational frequencies are summarized in the table below, based on data from analogous compounds. researchgate.netresearchgate.netrdd.edu.iq

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Aromatic C-H (Trichlorobenzene) | Stretching | 3100 - 3000 | IR, Raman |

| Pyrazole C-H | Stretching | 3150 - 3100 | IR, Raman |

| Aromatic C=C (Trichlorobenzene) | Stretching | 1600 - 1450 | IR, Raman |

| Pyrazole Ring | Stretching (C=C, C=N) | 1550 - 1400 | IR, Raman |

| Sulfonyl Group (SO₂) | Asymmetric Stretching | 1370 - 1330 | IR, Raman |

| Symmetric Stretching | 1180 - 1160 | IR, Raman | |

| C-N (Pyrazole) | Stretching | 1200 - 1130 | IR, Raman |

| N-N (Pyrazole) | Stretching | 1440 - 1380 | IR, Raman |

| S-N Bond | Stretching | 950 - 850 | IR, Raman |

| C-S Bond | Stretching | 750 - 650 | IR, Raman |

| C-Cl Bond | Stretching | 850 - 550 | IR, Raman |

The strong absorption bands corresponding to the SO₂ asymmetric and symmetric stretching vibrations are particularly diagnostic for the sulfonyl group. researchgate.net The pyrazole ring vibrations and the various modes of the substituted benzene ring provide a complex but characteristic pattern for the molecule.

Conformational Isomerism Probing through Vibrational Signatures

The molecule possesses two main axes of rotation that could lead to conformational isomers (or rotamers): the C-S bond between the benzene ring and the sulfur atom, and the S-N bond between the sulfur atom and the pyrazole ring. Rotation around these bonds may be sterically hindered, leading to distinct, stable conformers.

Vibrational spectroscopy is a sensitive tool for detecting such conformational differences. researchgate.netresearchgate.net Different conformers would place the constituent functional groups in slightly different chemical environments, leading to subtle but measurable shifts in their vibrational frequencies. For instance, the stretching frequencies of the SO₂ group and the adjacent S-N and C-S bonds would likely be sensitive to the torsional angles of the molecule. A low-temperature spectroscopic study could potentially "freeze out" different conformers, allowing for their individual vibrational signatures to be resolved and assigned.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound, and for elucidating its structure through controlled fragmentation. benthamdirect.com

The elemental formula of this compound is C₉H₅Cl₃N₂O₂S. Its calculated monoisotopic mass is 325.9137 u. HRMS can confirm this exact mass with high precision, typically within a few parts per million.

Upon ionization (e.g., by electron impact or electrospray), the molecular ion undergoes fragmentation. The analysis of these fragments provides structural information. Based on the known fragmentation patterns of aromatic sulfonamides and pyrazoles, several key pathways can be predicted. researchgate.netnih.govnih.govresearchgate.net

Loss of SO₂ : A common rearrangement-fragmentation pathway for aromatic sulfonamides involves the extrusion of a neutral sulfur dioxide (SO₂) molecule (64 u). nih.gov This is often promoted by ortho-substituents on the aromatic ring. nih.gov

S-N Bond Cleavage : The bond between the sulfonyl group and the pyrazole nitrogen is a likely point of cleavage, leading to fragments corresponding to the [C₃H₃N₂]⁺ pyrazolyl cation and the [C₆H₂Cl₃SO₂]⁺ trichlorobenzenesulfonyl cation.

C-S Bond Cleavage : Cleavage of the bond between the benzene ring and the sulfur atom can yield fragments such as the [C₆H₂Cl₃]⁺ trichlorophenyl cation and the [C₃H₃N₂SO₂]⁺ pyrazole-1-sulfonyl cation.

Pyrazole Ring Fragmentation : The pyrazole ring itself can fragment, typically through the loss of stable neutral molecules like dinitrogen (N₂) or hydrogen cyanide (HCN). researchgate.netrsc.org

| Proposed Fragment | Chemical Formula | Calculated m/z | Origin |

|---|---|---|---|

| [M]⁺ | [C₉H₅Cl₃N₂O₂S]⁺ | 325.9137 | Molecular Ion |

| [M - SO₂]⁺ | [C₉H₅Cl₃N₂S]⁺ | 261.9341 | Loss of SO₂ |

| [C₆H₂Cl₃SO₂]⁺ | [C₆H₂Cl₃O₂S]⁺ | 242.8861 | S-N Cleavage |

| [C₆H₂Cl₃]⁺ | [C₆H₂Cl₃]⁺ | 178.9324 | C-S Cleavage |

| [C₃H₃N₂]⁺ | [C₃H₃N₂]⁺ | 67.0296 | S-N Cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by transitions within its two primary chromophores: the pyrazole ring and the 2,4,5-trichlorophenyl ring. beilstein-journals.orgnih.gov

The principal electronic transitions expected are:

π→π* Transitions : These are high-intensity absorptions resulting from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. Both the pyrazole and the trichlorobenzene rings will exhibit these transitions. The benzene ring typically shows strong absorptions below 280 nm. The substitution with a sulfonyl group and chlorine atoms is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted benzene.

n→π* Transitions : These are lower-intensity transitions involving the promotion of an electron from a non-bonding orbital (n) to an antibonding π* orbital. The lone pair electrons on the pyrazole nitrogens and the sulfonyl oxygens can give rise to n→π* transitions, which typically appear at longer wavelengths than the π→π* transitions.

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π→π | Trichlorobenzene Ring | 220 - 290 nm | High |

| π→π | Pyrazole Ring | 200 - 250 nm | High |

| n→π | Pyrazole Ring (N atoms) | > 250 nm | Low |

| n→π | Sulfonyl Group (O atoms) | > 270 nm | Low |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral chromophore. The resulting CD spectrum provides information about the absolute configuration and conformational features of a molecule.

For the compound this compound, the applicability of Circular Dichroism spectroscopy for chiral analysis is contingent upon the molecule exhibiting chirality. Chirality in such N-arylsulfonylpyrazoles could potentially arise from the presence of a stable atropisomerism. Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to the existence of stable, non-interconverting enantiomeric conformers. In the case of this compound, this restricted rotation would be around the N-S bond connecting the pyrazole and the trichlorobenzenesulfonyl moieties.

The barrier to rotation is influenced by the steric hindrance imposed by substituents on the aromatic rings. The 2,4,5-trichloro substitution pattern on the benzene ring introduces significant steric bulk in the ortho position (the chlorine atom at C2). However, the pyrazole ring is unsubstituted, which may not provide a sufficient steric barrier to prevent free rotation around the N-S bond under normal conditions.

A comprehensive review of the scientific literature reveals no studies that have successfully resolved this compound into its enantiomers or have provided experimental or computational evidence for a sufficiently high rotational barrier to permit the existence of stable atropisomers at room temperature. While the chiral analysis of other substituted pyrazole derivatives has been reported, these cases typically involve the introduction of a chiral center within a substituent group, which is not present in the parent compound this compound.

Therefore, based on the current body of scientific knowledge, this compound is not known to be a chiral compound. As a result, Circular Dichroism (CD) spectroscopy is not applicable for its chiral analysis. Further research, including detailed conformational analysis and attempts at chiral resolution, would be necessary to definitively determine if this compound can exhibit atropisomerism and thus be a candidate for CD spectroscopic studies.

Chemical Reactivity and Transformation Studies of 1 2,4,5 Trichlorobenzenesulfonyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) and Trichlorobenzene Moieties

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. However, the reactivity of the two aromatic systems in 1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole differs substantially. The pyrazole ring, while an aromatic heterocycle, is susceptible to electrophilic attack, whereas the trichlorobenzene ring is strongly deactivated.

The pyrazole nucleus is known to undergo electrophilic substitution reactions preferentially at the C-4 position. rrbdavc.orgnih.govresearchgate.netquora.comresearchgate.netpharmdbm.com This regioselectivity is attributed to the electronic distribution within the ring, where the C-4 carbon possesses the highest electron density, making it the most nucleophilic site. quora.com Attack at the C-3 or C-5 positions would generate a highly unstable intermediate with a positive charge adjacent to an electronegative nitrogen atom, which is energetically unfavorable. rrbdavc.org The presence of the strongly electron-withdrawing 2,4,5-trichlorobenzenesulfonyl group at the N-1 position further deactivates the pyrazole ring towards electrophilic attack compared to unsubstituted pyrazole, likely requiring more forcing conditions for reactions to proceed. pharmdbm.com

Conversely, the 2,4,5-trichlorobenzene moiety is highly resistant to further electrophilic substitution. The three chlorine atoms and, more significantly, the sulfonyl group (-SO₂-) are powerful electron-withdrawing groups that deactivate the benzene (B151609) ring, making it far less nucleophilic than benzene itself. stackexchange.com Therefore, standard electrophilic substitution reactions such as halogenation, nitration, or sulfonation are expected to occur selectively on the pyrazole ring.

| Reaction | Typical Reagents | Predicted Major Product | Site of Reaction |

|---|---|---|---|

| Halogenation (Bromination) | Br₂ in dioxane or N-Bromosuccinimide (NBS) | 1-(2,4,5-Trichlorobenzenesulfonyl)-4-bromo-1H-pyrazole | Pyrazole C-4 |

| Nitration | HNO₃ / H₂SO₄ | 1-(2,4,5-Trichlorobenzenesulfonyl)-4-nitro-1H-pyrazole | Pyrazole C-4 |

| Sulfonation | Fuming H₂SO₄ (Oleum) | This compound-4-sulfonic acid | Pyrazole C-4 |

Friedel-Crafts reactions, which involve the reaction of an aromatic ring with an alkyl or acyl halide in the presence of a strong Lewis acid catalyst (e.g., AlCl₃), are a cornerstone of aromatic chemistry. wikipedia.org However, this class of reaction is generally not viable for this compound.

There are two primary reasons for this lack of reactivity:

Ring Deactivation : The reaction fails when the aromatic ring is substituted with strong deactivating groups. libretexts.orglibretexts.orgbyjus.com The trichlorobenzene ring in the target molecule is severely deactivated by both the chlorine atoms and the sulfonyl group, rendering it inert to Friedel-Crafts conditions. stackexchange.com

Catalyst Complexation : The pyrazole moiety contains basic nitrogen atoms (specifically the N-2 "pyridine-like" nitrogen) that can react with the Lewis acid catalyst. libretexts.orglibretexts.orgbyjus.com This interaction forms a complex, which places a positive charge on the heterocyclic ring system, leading to even stronger deactivation and preventing any productive electrophilic substitution. libretexts.org

Due to these factors, attempts to perform Friedel-Crafts alkylation or acylation on this compound are not expected to yield substituted products on either the pyrazole or the trichlorobenzene ring. rsc.orgscispace.com

Nucleophilic Substitution Reactions at the Sulfonyl Group or Chlorinated Positions

Nucleophilic substitution reactions offer a viable pathway for the functionalization of this compound, with two principal sites of reactivity: the electrophilic sulfonyl sulfur atom and the activated carbon atoms of the trichlorobenzene ring.

The sulfur atom of the sulfonyl group is highly electrophilic and represents a prime target for nucleophilic attack. The bond between the sulfonyl group and the pyrazole nitrogen (S-N bond) is susceptible to cleavage by nucleophiles. Under hydrolysis conditions (using water, often with acid or base catalysis) or solvolysis with other nucleophilic solvents like alcohols, the S-N bond is expected to break. This reaction would result in the formation of pyrazole and 2,4,5-trichlorobenzenesulfonic acid (or its corresponding salt or ester). This transformation is a common reactivity pathway for N-sulfonylated compounds. nih.gov

The second site for nucleophilic attack is the trichlorobenzene ring. Generally, aryl halides are unreactive towards nucleophilic substitution. wikipedia.orglibretexts.org However, the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (in this case, a chlorine atom) can activate the ring for nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.comnih.gov

In this compound, the sulfonyl group is a powerful electron-withdrawing group. It activates the chlorine atoms at the C-2 and C-4 positions (ortho and para, respectively) towards displacement by strong nucleophiles. The chlorine at C-5 is meta to the sulfonyl group and is therefore not activated by resonance, making it significantly less reactive. libretexts.org Consequently, reactions with nucleophiles such as amines (amination) or alkoxides (alkoxylation) are predicted to occur selectively at the C-2 and C-4 positions. Such reactions typically require elevated temperatures and a strong base. rsc.org

| Reaction Type | Nucleophile (Example) | Predicted Major Product(s) | Site of Reaction |

|---|---|---|---|

| Hydrolysis | H₂O | Pyrazole and 2,4,5-Trichlorobenzenesulfonic acid | Sulfonyl sulfur |

| Amination | Ammonia (NH₃) or Primary/Secondary Amine (R₂NH) | Substitution of Cl at C-2 and/or C-4 with -NH₂ or -NR₂ | Trichlorobenzene C-2, C-4 |

| Alkoxylation | Sodium methoxide (B1231860) (NaOCH₃) | Substitution of Cl at C-2 and/or C-4 with -OCH₃ | Trichlorobenzene C-2, C-4 |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The three chlorine atoms on the benzene ring of this compound serve as potential handles for these transformations. However, aryl chlorides are notably less reactive than the corresponding bromides and iodides, often requiring specialized, highly active catalyst systems and more forcing reaction conditions. diva-portal.orgacs.orgrsc.org

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (e.g., a boronic acid) with an organic halide. acs.orgresearchgate.net It is plausible that one or more of the chlorine atoms on the trichlorobenzene ring could be replaced with an aryl or alkyl group using a suitable palladium catalyst (often with bulky, electron-rich phosphine (B1218219) ligands) and a base. rsc.orgacs.orgresearchgate.net

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgsynarchive.comyoutube.com While challenging, Sonogashira reactions of polychlorinated aromatic compounds have been reported, suggesting that alkynyl groups could be installed on the trichlorobenzene ring of the title compound under optimized conditions. acs.orgorganic-chemistry.org

Heck Reaction : The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orgwikipedia.org Successful Heck reactions using unactivated aryl chlorides have been developed, indicating that this method could be used to introduce alkenyl substituents onto the trichlorobenzene ring. diva-portal.orgacs.orgresearchgate.net

For all these reactions, achieving selectivity for substitution at just one of the three chloro positions would be a significant synthetic challenge, likely resulting in mixtures of mono-, di-, and tri-substituted products depending on the reaction conditions. The C-4 position, being para to the activating sulfonyl group, might exhibit slightly higher reactivity in the initial oxidative addition step of the catalytic cycle.

| Reaction | Coupling Partner (Example) | Catalyst System (Typical) | Potential Product Structure (Monosubstituted) |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., K₂CO₃) | A phenyl group replaces a chlorine atom on the trichlorobenzene ring. |

| Sonogashira Coupling | Phenylacetylene | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, amine base | A phenylethynyl group replaces a chlorine atom on the trichlorobenzene ring. |

| Heck Reaction | Styrene | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., Et₃N) | A styryl group replaces a chlorine atom on the trichlorobenzene ring. |

Table of Compounds

| Compound Name | Chemical Structure/Formula |

|---|---|

| This compound | C₉H₅Cl₃N₂O₂S |

| 1-(2,4,5-Trichlorobenzenesulfonyl)-4-bromo-1H-pyrazole | C₉H₄BrCl₃N₂O₂S |

| 1-(2,4,5-Trichlorobenzenesulfonyl)-4-nitro-1H-pyrazole | C₉H₄Cl₃N₃O₄S |

| This compound-4-sulfonic acid | C₉H₅Cl₃N₂O₅S₂ |

| Pyrazole | C₃H₄N₂ |

| 2,4,5-Trichlorobenzenesulfonic acid | C₆H₃Cl₃O₃S |

| Phenylboronic acid | C₆H₇BO₂ |

| Phenylacetylene | C₈H₆ |

| Styrene | C₈H₈ |

Cycloaddition Reactions (e.g., Diels-Alder if dienophile/diene character is present)

The participation of the 1H-pyrazole ring in cycloaddition reactions, such as the Diels-Alder reaction, is generally disfavored. As an aromatic heterocycle, the pyrazole ring's involvement as a diene would necessitate the loss of its aromatic stabilization energy, a process that is energetically unfavorable. researchgate.net Consequently, pyrazole derivatives are often reluctant to engage in [4+2] cycloadditions that involve the ring itself. researchgate.net

The Diels-Alder reaction is a powerful tool for forming six-membered rings through the concerted interaction of a conjugated diene and a dienophile. wikipedia.org The feasibility of this reaction is governed by the electronic properties of the reactants. In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Conversely, an inverse-electron-demand Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile. wikipedia.org

In the case of this compound, the sulfonyl group acts as a potent electron-withdrawing group. This effect significantly reduces the electron density of the pyrazole ring, making it extremely electron-deficient. This property would theoretically make the compound a potential candidate for inverse-electron-demand Diels-Alder reactions, where it would serve as the diene component reacting with a highly electron-rich dienophile. Studies on other pyrazole systems, such as 4H-pyrazoles bearing electron-withdrawing fluoro substituents, have shown that such groups can activate the ring system towards Diels-Alder reactivity. nih.govmit.edu

However, despite these theoretical considerations based on the electronic nature of the molecule, specific experimental studies documenting the participation of this compound or similar N-sulfonylated pyrazoles in cycloaddition reactions have not been reported in the scientific literature. The inherent stability of the 1H-pyrazole aromatic system remains a significant barrier to such transformations.

Redox Chemistry and Electrochemistry of this compound

The redox chemistry of this compound is characterized by two principal reactive sites: the sulfonamide (N-S) bond and the pyrazole ring itself. Electrochemical methods offer a green and controllable approach to probe and induce redox transformations. acs.orgrsc.org

Reductive Pathways: The most prominent reductive transformation for this class of compounds is the cleavage of the nitrogen-sulfur (N-S) bond. Sulfonamides are well-documented to undergo reductive cleavage under various electrochemical conditions. acs.org This process is a mild method for the deprotection of amines and has been extensively studied. acs.orgnih.gov The application of a negative potential would lead to the two-electron reduction of the N-S bond, resulting in the formation of pyrazole and 2,4,5-trichlorobenzenesulfinate. chemrxiv.orgchemrxiv.org

Oxidative Pathways: The oxidation of the pyrazole ring is generally more challenging due to its aromatic nature, and this difficulty is further compounded by the presence of the strongly deactivating trichlorobenzenesulfonyl group. However, electrochemical oxidation has been successfully employed for the functionalization of other pyrazole derivatives, leading to products from C-H halogenation (chlorination, bromination, iodination) or N-N coupling of aminopyrazoles. nih.govmdpi.com Anodic oxidation could potentially lead to the functionalization of the pyrazole ring at the C4 position, although requiring harsh conditions. There is also potential for oxidative N-C bond cleavage, though this is less common for N-aryl sulfonamides compared to N-alkyl counterparts. acs.org

The table below summarizes the potential redox reactions for the title compound based on general knowledge of pyrazole and sulfonamide electrochemistry.

| Reaction Type | Moiety Involved | Conditions | Potential Products |

| Reduction | Sulfonamide N-S Bond | Electrochemical (Cathodic) | Pyrazole, 2,4,5-Trichlorobenzenesulfinate |

| Oxidation | Pyrazole Ring (C-H) | Electrochemical (Anodic) | 4-Halo-1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole |

Selective De-sulfonylation and Further Functional Group Manipulations

The removal of the 2,4,5-trichlorobenzenesulfonyl group, known as de-sulfonylation, is a key transformation that unmasks the pyrazole NH group, allowing for subsequent functionalization. This cleavage of the robust sulfonamide bond can be achieved through several methods.

Reductive Cleavage: A mild and general method for cleaving secondary sulfonamides involves chemical reduction. chemrxiv.org This process can utilize reagents that facilitate a two-electron reduction of the N-S bond, driven by the formation of a more stable species, such as the oxidation of P(III) to P(V). chemrxiv.org The reaction generates a sulfinate and an amine (in this case, the deprotected pyrazole), which can be used for further in-situ reactions. chemrxiv.org

Hydrolytic Cleavage: While sulfonamide bonds are generally stable to hydrolysis, cleavage can be promoted under specific conditions. For instance, ceria-catalyzed hydrolysis has been shown to effectively cleave the S-N bond in various sulfonamide-containing molecules under aqueous conditions. nih.gov

Once the de-sulfonylation is accomplished, the resulting 1H-pyrazole becomes available for a wide array of functional group manipulations. The now-free N-H group can be alkylated, acylated, or arylated. Furthermore, the pyrazole ring itself can be subjected to reactions such as electrophilic substitution. Halogenation (bromination, iodination) typically occurs at the 4-position of the pyrazole ring under appropriate conditions. mdpi.com The other product of the cleavage, 2,4,5-trichlorobenzenesulfinic acid, is also a versatile synthetic intermediate.

The following table outlines common methods for de-sulfonylation.

| Method | Reagents/Conditions | Description |

| Chemical Reduction | Phosphine-based reagents, Barton's base | Mild, chemoselective reductive cleavage of the N-S bond. chemrxiv.org |

| Electrochemical Reduction | Controlled potential electrolysis | Green method for selective N-S bond scission. acs.orgnih.gov |

| Catalytic Hydrolysis | Nanoceria (CeO₂) in aqueous solution | Catalytic cleavage of the sulfonamide bond. nih.gov |

Formation of Coordination Complexes with Transition Metals

Pyrazole and its derivatives are fundamental N-donor ligands in coordination chemistry, capable of forming a vast number of complexes with most transition metals. researchgate.netresearchgate.netacs.org Coordination typically occurs through the lone pair of electrons on the sp²-hybridized 'pyridinic' nitrogen atom (N2). researchgate.net The resulting metal complexes have diverse structures and applications. nih.gov

However, the coordinating ability of this compound is expected to be severely compromised compared to simple pyrazoles due to a combination of steric and electronic factors.

Electronic Effects: The 2,4,5-trichlorobenzenesulfonyl group is powerfully electron-withdrawing. This effect significantly depletes the electron density across the pyrazole ring, including at the N2 donor atom. A lower electron density translates to reduced Lewis basicity, making the N2 atom a much weaker electron pair donor. This electronic deactivation diminishes its ability to form stable coordinate bonds with metal ions.

Steric Hindrance: The sulfonyl group, with its attached trichlorophenyl ring, is exceptionally bulky. Its position at N1 places it directly adjacent to the potential N2 coordination site. This steric bulk creates a crowded environment around the N2 atom, physically impeding its approach and binding to a metal center.

Due to these combined deactivating electronic and significant steric hindrance effects, this compound is predicted to be a very poor ligand for transition metals. The formation of stable coordination complexes would be highly challenging, if not impossible, under standard conditions. While pyrazoles are a privileged ligand class, the specific substitutions on the title compound effectively "shut down" its coordinating potential. researchgate.netresearchgate.net

The table below provides a comparative analysis of the properties of unsubstituted 1H-pyrazole and the title compound as potential ligands.

| Property | 1H-Pyrazole | This compound |

| N2 Donor Atom Basicity | Moderate | Very Low |

| Steric Access to N2 | Unhindered | Severely Hindered |

| Coordinating Ability | Strong | Very Weak / Negligible |

| Typical Complexes | Forms stable mononuclear and polynuclear complexes. researchgate.net | Not reported to form stable complexes. |

Computational and Theoretical Investigations of 1 2,4,5 Trichlorobenzenesulfonyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. By approximating the exchange-correlation energy, DFT allows for the calculation of a molecule's ground-state energy and electron density, from which numerous properties can be derived. For 1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization).

Accurate Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A primary output of geometry optimization is the precise determination of the molecule's structural parameters. These parameters include the distances between bonded atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the rotational angles between planes of atoms (dihedral angles). This data provides a detailed picture of the molecular architecture. For instance, analysis would focus on the bond lengths within the pyrazole (B372694) and trichlorobenzene rings, the S-N bond connecting the two moieties, and the S-O and C-Cl bonds. The dihedral angles would be particularly important for describing the relative orientation of the pyrazole and the trichlorobenzenesulfonyl groups.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) Note: This table is for illustrative purposes only, as specific data is not available.

| Parameter | Value (Å or °) |

|---|---|

| S-N(pyrazole) Bond Length | Data not available |

| S=O Bond Length | Data not available |

| C-S Bond Length | Data not available |

| C-Cl Bond Lengths | Data not available |

| N-N Bond Length (pyrazole) | Data not available |

| C(phenyl)-S-N-N(pyrazole) Dihedral Angle | Data not available |

| O-S-O Bond Angle | Data not available |

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Frontier Orbital Characteristics

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Analysis for this compound would involve mapping the electron density distribution of these orbitals to identify the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Orbital Energy Data (Illustrative) Note: This table is for illustrative purposes only, as specific data is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. The ESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For the target molecule, one would expect to see negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole ring, indicating these as sites for hydrogen bonding or coordination. Positive potential would likely be located around the hydrogen atoms.

Conformational Analysis and Energy Minima Determination

Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of a molecule and to determine the energy barriers between them. Since the bond between the sulfonyl group and the pyrazole ring allows for rotation, this compound can exist in multiple conformations. Computational methods are used to systematically rotate key bonds (like the S-N bond) and calculate the potential energy at each step. This process identifies the lowest energy conformations (energy minima) and the transition states that separate them, providing insight into the molecule's flexibility and preferred shapes.

Computational Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR/Raman Frequencies, UV-Vis Maxima)

Computational chemistry can predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to aid in signal assignment.

IR/Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated and correlated with experimental Infrared (IR) and Raman spectra. This helps in assigning specific vibrational modes to observed absorption bands, such as the characteristic stretches of the S=O, C-Cl, and C=N bonds.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to its maximum absorption wavelengths (λmax) in a UV-Visible spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data (Illustrative) Note: This table is for illustrative purposes only, as specific data is not available.

| Spectroscopic Property | Predicted Value |

|---|---|

| 1H NMR Chemical Shift (H on pyrazole) | Data not available |

| 13C NMR Chemical Shift (C in pyrazole) | Data not available |

| IR Frequency (S=O stretch) | Data not available |

| UV-Vis λmax | Data not available |

Reaction Pathway and Transition State Analysis for Key Chemical Transformations

Computational methods can be used to model the mechanism of chemical reactions involving the target molecule. By calculating the potential energy surface for a proposed reaction, researchers can identify the lowest energy path from reactants to products. This involves locating the structure and energy of the transition state—the highest energy point along the reaction coordinate. This analysis provides critical insights into the reaction's feasibility, kinetics, and mechanism. For this compound, such studies could explore, for example, its synthesis mechanism or its reactivity in nucleophilic substitution reactions.

Non-covalent Interaction (NCI) Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Non-covalent Interaction (NCI) analysis is a computational chemistry method used to visualize and characterize weak, non-covalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial for understanding molecular conformation, stability, and crystal packing. The analysis is typically based on the electron density (ρ) and its derivatives, generating 3D graphical plots that highlight regions of interaction.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing chemical bonding and molecular structure based on the topology of the electron density. By locating bond critical points (BCPs) between atoms, QTAIM can identify and characterize the nature of chemical bonds, including weak non-covalent contacts. Properties at these BCPs, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and energy densities, allow for a quantitative assessment of interaction strength and type.

While these methods are powerful tools for structural analysis, dedicated NCI and QTAIM studies for this compound were not identified in the surveyed literature. Such analyses on related, complex pyrazole-containing molecules have been used to assess intramolecular interactions and their role in stabilizing specific conformations semanticscholar.org. A hypothetical QTAIM analysis would provide data on the strength of interactions between the trichlorobenzenesulfonyl group and the pyrazole ring, as well as intermolecular interactions in a crystal lattice.

Table 1: Hypothetical Data from QTAIM Analysis

No experimental or theoretical data is available in the searched literature for this compound. The table below is a template representing typical data generated in a QTAIM study.

| Interaction Type | Bond Path | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interaction Energy (E_int) (kcal/mol) |

|---|---|---|---|---|

| Intramolecular H-bond | C-H···O | Data not available | Data not available | Data not available |

| Halogen Bond | C-Cl···N | Data not available | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed insight into the dynamic behavior of a system, including conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For a molecule like this compound, MD simulations could elucidate the rotational freedom around the sulfur-nitrogen bond that links the two ring systems. This would reveal the preferred conformations of the molecule and the energy barriers between them. Key metrics often extracted from these simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions of the molecule.

Furthermore, by performing simulations in different solvent environments (e.g., water, methanol, DMSO), the effect of the solvent on conformational preference and dynamics can be investigated. Computational studies on other chlorinated organic molecules and pyrazole derivatives have successfully used these methods to understand solvent-dependent properties and the stability of ligand-protein complexes. rsc.orgresearchgate.netnih.gov However, specific MD simulation studies detailing the conformational flexibility or solvent effects for this compound are not present in the reviewed scientific literature.

Table 2: Hypothetical Data from Molecular Dynamics Simulations

No simulation data is available in the searched literature for this compound. The table below is a template representing typical data generated in an MD simulation study.

| Simulation Parameter | Solvent | Value | Interpretation |

|---|---|---|---|

| Average RMSD (Å) | Water | Data not available | Indicates overall structural stability over the simulation time. |

| Average RMSD (Å) | DMSO | Data not available | Comparison reveals the influence of solvent on stability. |

| Key Dihedral Angle (°) | Water | Data not available | Describes the dominant conformation of the molecule in solution. |

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound within the advanced, non-biological chemical research applications outlined in the requested article structure.

The provided search results and available data focus extensively on the broader class of pyrazole derivatives. This general body of work highlights the versatility of the pyrazole scaffold in various chemical applications, including:

Synthesis of Complex Heterocycles: Pyrazole derivatives are widely used as building blocks for constructing more complex molecular architectures. researchgate.netnih.govmdpi.comnih.govnih.govcu.edu.egnih.gov

Ligand Design: The pyrazole moiety is a common component in ligands for organometallic catalysis, including both chiral and non-chiral systems. nih.govnih.govrsc.orgmdpi.combldpharm.com

Material Science: Various pyrazole-containing compounds have been investigated for their potential in functional polymers and for their electronic and optical (fluorescence and phosphorescence) properties. nih.govresearchgate.netnih.govrsc.orgmdpi.comrsc.org

However, the literature does not specifically detail the use of This compound in these contexts. The strict requirement to focus solely on this specific compound and to exclude information pertaining to the general class of pyrazoles cannot be met based on the currently available information.

Therefore, the generation of a thorough, informative, and scientifically accurate article adhering to the provided, highly specific outline for This compound is not possible at this time. Any attempt to do so would necessitate generalizing from the broader class of pyrazole derivatives, which would violate the core instructions of the request.

Applications of 1 2,4,5 Trichlorobenzenesulfonyl 1h Pyrazole in Advanced Chemical Research Excluding Biological/clinical

Analytical Reagent or Standard in Chemical Analysis

There is currently no scientific literature available that describes the use of 1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole as an analytical reagent or a standard in any form of chemical analysis. Its potential utility in techniques such as chromatography, spectroscopy, or titrimetry has not been explored or reported in peer-reviewed journals or chemical reference databases.

Consequently, no data is available regarding its performance, detection limits, or specificity as an analytical tool.

Table 1: Reported Analytical Applications of this compound (Note: No data is available in the current scientific literature.)

| Analytical Technique | Analyte | Matrix | Reported Findings |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Investigation as a Building Block in Supramolecular Assemblies

A thorough search of the chemical literature reveals no studies investigating This compound as a molecular building block for the construction of supramolecular assemblies. The potential for this molecule to engage in non-covalent interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, to form larger, organized structures has not been documented.

Consistent with the lack of research in its use for supramolecular assemblies, there are no published reports on the application of This compound in host-guest chemistry. Its capacity to act as either a host molecule, encapsulating a guest species, or as a guest molecule binding within a larger host has not been investigated.

There are no molecular recognition studies available in the scientific literature that involve This compound . Research into its ability to selectively bind to other molecules or ions through specific non-covalent interactions has not been reported.

Table 2: Supramolecular Assembly Studies Involving this compound (Note: No data is available in the current scientific literature.)

| Type of Assembly | Intermolecular Forces | Characterization Methods | Key Findings |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Future Research Directions and Unexplored Avenues for 1 2,4,5 Trichlorobenzenesulfonyl 1h Pyrazole Chemistry

Exploration of Novel and Sustainable Synthetic Routes and Green Chemistry Enhancements

The future synthesis of 1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole and its derivatives will likely pivot towards sustainable and green chemistry principles to minimize environmental impact and improve efficiency. researchgate.net Current synthetic approaches often rely on traditional methods that may involve hazardous solvents and reagents.

Future research should focus on:

Microwave-Assisted Synthesis: Investigating microwave irradiation as an energy source could dramatically reduce reaction times and potentially eliminate the need for conventional solvents. nih.gov This technique has been successfully applied to other pyrazole (B372694) derivatives, suggesting its feasibility. nih.govresearchgate.net

Solvent-Free and Aqueous Conditions: Developing synthetic protocols that operate under solvent-free conditions or in water would align with green chemistry goals by reducing volatile organic compound (VOC) emissions. researchgate.netsci-hub.se

Reusable Catalysts: The exploration of heterogeneous or reusable catalysts, such as nanocrystals or polymer-supported catalysts, could streamline purification processes and reduce chemical waste. rsc.org For instance, nanocatalysts have been effectively used for the green synthesis of other heterocyclic compounds. researchgate.net

One-Pot Reactions: Designing multi-component, one-pot reactions where pyrazole is synthesized and subsequently functionalized with 2,4,5-trichlorobenzenesulfonyl chloride without isolating intermediates would improve atom economy and process efficiency. nih.gov

| Parameter | Conventional Synthesis | Potential Green Chemistry Approach | Anticipated Benefit |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave Irradiation | Reduced reaction time, energy efficiency. nih.gov |

| Solvent | Organic solvents (e.g., DMF, Acetonitrile) | Solvent-free or Water | Reduced VOCs and environmental impact. sci-hub.se |

| Catalyst | Homogeneous bases (e.g., Triethylamine) | Reusable heterogeneous catalysts | Simplified purification, reduced waste. rsc.org |

| Process | Multi-step with intermediate isolation | One-pot, multi-component reaction | Increased efficiency and atom economy. nih.gov |

Discovery of Unexpected Reactivity Patterns and Rearrangements

The electronic interplay between the electron-withdrawing trichlorobenzenesulfonyl group and the pyrazole ring could lead to novel and unexpected chemical reactivity. The N-sulfonyl group significantly modifies the electronic character of the pyrazole, making it a target for unique transformations not observed in simpler pyrazoles.

Unexplored avenues include:

Rearrangement Reactions: Systematic investigation into the thermal and photochemical stability of the N-S bond could reveal potential for rearrangements, such as the Dimroth rearrangement, which has been observed in related N-sulfonyl amidines bearing heterocyclic substituents. researchgate.netnih.gov Studying the behavior of the molecule under various energetic inputs could uncover novel molecular scaffolds. mdpi.compreprints.orgresearchgate.net

Directed C-H Functionalization: The sulfonyl group could act as a directing group for regioselective C-H functionalization at the C3 or C5 positions of the pyrazole ring, providing a direct route to more complex derivatives without the need for pre-functionalized starting materials.

Reactivity as a Dipolarophile/Dienophile: The electron-deficient nature of the N-sulfonylated pyrazole ring might enhance its reactivity in cycloaddition reactions, allowing for the construction of novel fused heterocyclic systems.

Development of Advanced Computational Models for Accurate Prediction of Properties and Reactivity

Computational chemistry offers a powerful toolkit for predicting the behavior of this compound, thereby guiding experimental efforts and accelerating discovery. eurasianjournals.com Advanced modeling can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets or material matrices. nih.goveurasianjournals.com

Future computational studies should prioritize:

Density Functional Theory (DFT) Calculations: Employing DFT to map the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.netbohrium.com Calculating frontier molecular orbital (HOMO-LUMO) energies will help in predicting chemical reactivity and kinetic stability. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to understand the conformational dynamics of the molecule and its interactions with solvents or within a material matrix over time. nih.govnih.gov This is particularly relevant for predicting its behavior in biological systems or as a component in functional materials.